molecular formula C23H26F3N3O2 B2417964 4-Phenyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]oxane-4-carboxamide CAS No. 1396812-47-7

4-Phenyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]oxane-4-carboxamide

Cat. No. B2417964
CAS RN: 1396812-47-7
M. Wt: 433.475
InChI Key: PJHLSSWASMZXGH-UHFFFAOYSA-N
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Description

4-Phenyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]oxane-4-carboxamide is a useful research compound. Its molecular formula is C23H26F3N3O2 and its molecular weight is 433.475. The purity is usually 95%.
BenchChem offers high-quality 4-Phenyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]oxane-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Phenyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]oxane-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of derivatives structurally related to the compound involves multi-step reaction sequences. For instance, a series of compounds were synthesized via a complex process involving the condensation of ethyl acetoacetate, various aldehydes, and ammonia, followed by a series of transformations to yield the final products. These products were characterized by elemental analysis, infrared spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry, confirming their structures and providing a basis for further studies on their applications (Dangi et al., 2010).

Potential Antimicrobial Applications

Research into the antimicrobial properties of quinazoline derivatives has shown promising results. For example, a series of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides were synthesized and screened for in vitro antibacterial and antifungal activities. The compounds demonstrated activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Desai et al., 2011).

Reaction Mechanisms and Catalysis

The study of reaction mechanisms involving tertiary carboxamides highlights the synthesis of 1-acyloxyiminium salts and 1-acyloxyenamines. These compounds were obtained by acylating tertiary carboxamides with benzoyl or acetyl chloride in the presence of silver trifluoromethanesulfonate. This research provides insights into the reactivity and potential catalytic applications of compounds related to the structural framework of the compound (Bottomley & Boyd, 1980).

Regioselectivity in Chemical Synthesis

The regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, closely related to the structural motif of the compound, was investigated. This study employed density functional theory (DFT) methods to explore the acid/base behavior and potential reaction pathways, offering valuable insights into the selective synthesis of complex organic molecules (Batalha et al., 2019).

properties

IUPAC Name

4-phenyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]oxane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26F3N3O2/c24-23(25,26)20-17-8-4-5-9-18(17)28-19(29-20)10-13-27-21(30)22(11-14-31-15-12-22)16-6-2-1-3-7-16/h1-3,6-7H,4-5,8-15H2,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHLSSWASMZXGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)C3(CCOCC3)C4=CC=CC=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]oxane-4-carboxamide

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